molecular formula C13H28N2O2S B14569210 N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide CAS No. 61683-01-0

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide

Cat. No.: B14569210
CAS No.: 61683-01-0
M. Wt: 276.44 g/mol
InChI Key: HSGZPZMCUJNNBY-UHFFFAOYSA-N
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Description

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring substituted with ethyl and methyl groups, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide typically involves the reaction of 2,6-diethyl-2,3,6-trimethylpiperidin-4-one with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61683-01-0

Molecular Formula

C13H28N2O2S

Molecular Weight

276.44 g/mol

IUPAC Name

N-(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)methanesulfonamide

InChI

InChI=1S/C13H28N2O2S/c1-7-12(4)9-11(14-18(6,16)17)10(3)13(5,8-2)15-12/h10-11,14-15H,7-9H2,1-6H3

InChI Key

HSGZPZMCUJNNBY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C(C(N1)(C)CC)C)NS(=O)(=O)C)C

Origin of Product

United States

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